molecular formula C13H20N4O3 B2720257 ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1052634-60-2

ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2720257
CAS No.: 1052634-60-2
M. Wt: 280.328
InChI Key: KRSZWAYTAXJRLU-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that features a pyrazole ring and a piperazine ring

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is unique due to its dual ring structure, which combines the properties of both pyrazole and piperazine rings.

Biological Activity

Ethyl 4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

  • Chemical Name : this compound
  • CAS Number : 1052634-60-2
  • Molecular Formula : C13H20N4O3
  • Molecular Weight : 280.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Notably, pyrazole derivatives have shown significant activity against several targets:

  • Antitumor Activity : Pyrazole derivatives are known for their ability to inhibit key kinases involved in tumor progression, such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) .
  • Antibacterial Activity : Research indicates that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Antitumor Studies

In a study examining the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated significant cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy .

Anti-inflammatory Studies

The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in vitro. Results indicated a marked reduction in NO production, suggesting its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Activity Type Mechanism Reference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of TNF-α and NO production
AntibacterialDisruption of bacterial cell membranes

Study on Antitumor Efficacy

A recent investigation focused on the effectiveness of this compound against specific cancer types. The study utilized both in vitro and in vivo models to assess the compound's ability to induce apoptosis in cancer cells. Results indicated a significant reduction in tumor size and increased survival rates in treated animals compared to controls .

Study on Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of the compound in a mouse model of acute inflammation. The administration of this compound resulted in decreased swelling and inflammatory markers compared to untreated groups, highlighting its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

ethyl 4-(1,3-dimethylpyrazole-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-4-20-13(19)17-7-5-16(6-8-17)12(18)11-9-15(3)14-10(11)2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSZWAYTAXJRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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